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hept-4-enoic acid

Cat. No.: B13741958
CAS No.: 35194-37-7
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-UHFFFAOYSA-N
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Description

Nomenclature and Stereochemical Considerations in Hept-4-enoic Acid Research

The nomenclature of this compound must specify the stereochemistry of the double bond. The two possible isomers are (4E)-hept-4-enoic acid and (4Z)-hept-4-enoic acid. The "(4E)" designation, from the German entgegen, indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. ontosight.ai Conversely, the "(4Z)" designation, from the German zusammen, indicates they are on the same side. This stereoisomerism is a critical aspect of its chemical identity, as the different spatial arrangements can lead to distinct physical properties and biological activities. vulcanchem.com For instance, the (E)-isomer is generally more thermodynamically stable due to reduced steric hindrance. vulcanchem.com

Derivatives of this compound also exhibit this stereochemical diversity. For example, the ethyl ester derivative has been noted to specifically feature the trans (E) configuration at the double bond. vulcanchem.com More complex derivatives, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, introduce additional stereocenters, further increasing the structural complexity and specificity required for its biological interactions.

PropertyValue
IUPAC Name This compound
Chemical Formula C₇H₁₂O₂ chembk.com
Average Molecular Weight 128.17 g/mol vulcanchem.com
Monoisotopic Mass 128.08373 g/mol ebi.ac.uk
Isomers (4E)-hept-4-enoic acid, (4Z)-hept-4-enoic acid vulcanchem.comontosight.ai
InChI Key ((Z)-isomer) KFXPOIKSDYRVKS-ARJAWSKDSA-N foodb.cacontaminantdb.ca
InChI Key ((E)-isomer) KFXPOIKSDYRVKS-ONEGZZNKSA-N ebi.ac.uk

Significance of this compound in Advanced Organic Synthesis and Biological Systems Research

In organic synthesis, this compound and its derivatives serve as valuable intermediates. For example, (E)-hept-4-enoic acid is a raw material for synthetic spices and flavors. chembk.com A common method for its preparation is the oxidation of (E)-4-heptenol. chembk.com More complex derivatives, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, are key intermediates in the synthesis of bioactive molecules like the histone deacetylase (HDAC) inhibitor Thailandepsin B. The synthesis of such complex molecules often involves stereoselective strategies to ensure the correct configuration, which is crucial for biological activity. Greener synthetic routes for derivatives like 4-methyl-hept-4-enoic acid using the Wittig reaction are also being explored. aidic.it

In biological systems, this compound is recognized as a medium-chain fatty acid. foodb.ca These types of fatty acids are involved in various biological roles, including acting as nutrients, contributing to membrane stability, and serving as energy sources. foodb.ca They are integral to lipid metabolism and transport. foodb.ca While less common than other fatty acids, its presence has been noted in natural sources like hop oil, where its methyl ester contributes to the aroma. vulcanchem.comcontaminantdb.ca Furthermore, complex derivatives have been investigated for their potential as anticancer agents and for their role in modulating biological pathways. For instance, a derivative of this compound has been studied for its involvement with the EP₄ receptor in response to oxidative stress. Another complex derivative, 7-Biphenyl-4-yl-hept-4-enoic acid, has been synthesized and tested for its effects on mosquito larvae. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic research into this compound and its derivatives are multifaceted. A significant focus is on the development of efficient and stereoselective synthetic methods. chembk.com This includes the preparation of specific isomers and complex derivatives that can be used as building blocks for larger, more complex molecules with potential therapeutic applications.

Another major area of inquiry is the elucidation of its biological roles and mechanisms of action. ontosight.ai Researchers are investigating how the structure and stereochemistry of this compound and its derivatives influence their interactions with biological targets such as enzymes and receptors. ontosight.ai This includes studying their potential as signaling molecules and their involvement in various physiological and pathological processes. ontosight.airesearchgate.net For example, studies have explored the role of a this compound derivative in the context of age-related macular degeneration. researchgate.net The study of its metabolic pathways and how it is processed within cells is also an active area of research. foodb.caresearchgate.net

Research AreaKey Research Findings and Objectives
Organic Synthesis Development of stereoselective synthesis methods. Use as an intermediate for complex molecules like Thailandepsin B. Exploration of greener synthetic routes. aidic.it
Biological Activity Investigation of its role as a medium-chain fatty acid in metabolism and membrane structure. foodb.caontosight.ai Study of derivatives as potential anticancer agents and enzyme inhibitors. Elucidation of its role in signaling pathways. ontosight.ai
Natural Occurrence Identification in natural sources such as hop oil. vulcanchem.comcontaminantdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B13741958 hept-4-enoic acid CAS No. 35194-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35194-37-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)

InChI Key

KFXPOIKSDYRVKS-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for Hept 4 Enoic Acid Derivatives

Classical Organic Synthesis Routes to Hept-4-enoic Acid and its Analogues

The synthesis of this compound, a medium-chain unsaturated fatty acid, and its related compounds is typically achieved through well-established organic transformations. nih.govchemicalbook.comnih.gov These classical routes offer flexibility in precursor selection and allow for the strategic construction of the molecular framework.

Multi-step Syntheses from Precursors

Constructing molecules like this compound often requires a sequence of reactions, a process known as multi-step synthesis. libretexts.org This approach allows for the gradual assembly of the target molecule from simpler, readily available starting materials. syrris.jp A synthesis can be designed by working backward from the target molecule in a process called retrosynthesis. For this compound, a key disconnection can be made across the C4-C5 double bond, suggesting a Wittig reaction, or at the C2-C3 bond, pointing towards an aldol-type condensation followed by further modifications.

A plausible multi-step pathway might involve:

Preparation of a key intermediate, such as a phosphonium (B103445) salt, via a nucleophilic substitution reaction.

Carbon-carbon bond formation to create the seven-carbon chain and the double bond, for example, through a Wittig olefination.

Functional group manipulation, if necessary, to yield the final carboxylic acid.

Such synthetic sequences are designed to maximize yield and control selectivity at each step. libretexts.org

Wittig Reaction Applications in Olefination

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglibretexts.org It is particularly valuable for synthesizing this compound as it allows for the unambiguous placement of the double bond. libretexts.org The reaction involves a phosphonium ylide, also known as a Wittig reagent, reacting with a carbonyl compound. lumenlearning.com

The general scheme is as follows:

Phosphonium Salt Formation: A triarylphosphine, typically triphenylphosphine (B44618), reacts with an alkyl halide via an SN2 reaction to form a phosphonium salt. masterorganicchemistry.com

Ylide Formation: The phosphonium salt is deprotonated by a strong base to form the phosphonium ylide. libretexts.orgmasterorganicchemistry.com

Olefination: The ylide reacts with an aldehyde or ketone (in this case, propanal) to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. lumenlearning.comorganic-chemistry.org

A key advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond forms at the site of the original carbonyl group. libretexts.org However, controlling the stereoselectivity (the E/Z or trans/cis geometry of the resulting alkene) is a more nuanced aspect and depends heavily on the nature of the ylide. quora.comwikipedia.org

Unstabilized Ylides: Ylides with simple alkyl or hydrogen substituents are considered "unstabilized." These reactive ylides typically react under kinetic control, leading predominantly to the (Z)-alkene. organic-chemistry.orgwikipedia.org The reaction is often irreversible, and the stereochemical outcome is determined early in the reaction pathway. quora.com

Stabilized Ylides: Ylides bearing electron-withdrawing groups (like esters or ketones) are "stabilized" by resonance. They are less reactive and their reactions are often reversible. This allows for equilibration to the more thermodynamically stable (E)-alkene. lumenlearning.comresearchgate.net

Therefore, by choosing the appropriate Wittig reagent, one can selectively synthesize either (E)-hept-4-enoic acid or (Z)-hept-4-enoic acid.

Table 1: Stereoselectivity in the Wittig Reaction
Ylide TypeSubstituents (on carbanion)ReactivityTypical Major IsomerGoverning Factor
UnstabilizedAlkyl, HHigh(Z)-alkeneKinetic Control
Stabilized-COOR, -COR, -CNLow(E)-alkeneThermodynamic Control

The formation of the ylide requires the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. masterorganicchemistry.com This C-H bond is acidic but still requires a very strong base for complete deprotonation. libretexts.org The choice of base is critical for the success of the reaction.

Commonly used bases include:

Organolithium reagents: n-Butyllithium (n-BuLi) is a very strong and common base for generating both stabilized and unstabilized ylides. masterorganicchemistry.com

Metal hydrides: Sodium hydride (NaH) is another strong base often employed. commonorganicchemistry.com

Metal amides: Sodium amide (NaNH₂) can also be used. masterorganicchemistry.com

Alkoxides: Strong alkoxides like potassium tert-butoxide are sometimes used, particularly for generating ylides from phosphonium salts with more acidic protons. libretexts.org

It is important to note that the presence of certain salts, such as lithium halides (which are byproducts when using organolithium bases), can influence the stereochemical outcome of the reaction. wikipedia.org "Salt-free" conditions, often achieved by preparing the ylide from other bases, can enhance Z-selectivity with unstabilized ylides. wikipedia.org

Table 2: Common Bases for Ylide Generation
BaseFormulaTypical ApplicationNotes
n-Butyllithiumn-BuLiGeneral purpose, for unstabilized and stabilized ylidesProduces lithium salt byproducts
Sodium HydrideNaHEffective for many ylidesHeterogeneous reaction
Sodium AmideNaNH₂Strong base, effective for ylide formationOften used in liquid ammonia
Potassium tert-butoxidet-BuOKSuitable for more acidic phosphonium saltsCan be used for in situ ylide generation

Aldol (B89426) Condensation and Subsequent Transformations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. wikipedia.orglibretexts.org The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated (either in situ or as a separate step) to yield an α,β-unsaturated carbonyl compound. organic-chemistry.orglumenlearning.com

While a direct aldol condensation does not yield this compound, it can be a key step in a multi-step synthesis to build the carbon backbone. A "crossed" or "mixed" aldol condensation, where two different carbonyl compounds are used, could be employed. wikipedia.org For instance, the enolate of a four-carbon aldehyde or ketone could react with propanal. Subsequent chemical transformations would then be necessary to shift the double bond to the C4 position and convert the carbonyl group to a carboxylic acid. This could involve steps like reduction, elimination, and oxidation. The reaction can be catalyzed by either acid or base. masterorganicchemistry.com

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions are crucial for introducing and modifying functional groups within a synthetic sequence. libretexts.org In the context of synthesizing this compound, they are most prominently used in the preparation of precursors.

A primary example is the SN2 reaction between triphenylphosphine and a 4-halo-substituted butane (B89635) derivative (e.g., 1-bromo-3-carboxypropane or a protected version thereof) to form the phosphonium salt required for the Wittig reaction. lumenlearning.commasterorganicchemistry.com This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the halogen, displacing the halide leaving group. masterorganicchemistry.com

Furthermore, nucleophilic substitution can be used to introduce the carboxylic acid moiety or other functionalities onto the carbon skeleton at various stages of the synthesis. ucl.ac.ukresearchgate.net The efficiency of these reactions depends on factors such as the nature of the nucleophile, the substrate, the leaving group, and the solvent. libretexts.org

Oxidation Reactions for this compound Production

A primary route for the synthesis of this compound involves the oxidation of the corresponding alcohol, hept-4-enol. This transformation is a fundamental process in organic synthesis, converting the hydroxyl group of the alcohol into a carboxylic acid functional group. While various oxidizing agents can accomplish this, the specific choice of reagent and reaction conditions is crucial to achieve high yields and avoid unwanted side reactions, such as cleavage of the carbon-carbon double bond.

A common laboratory-scale method for preparing (E)-hept-4-enoic acid is through the oxidation of (E)-4-heptenol. This precursor alcohol can be synthesized through several methods, including the reaction of allyl compounds with Grignard reagents. The subsequent oxidation to the carboxylic acid represents the final step in this synthetic sequence.

PrecursorProductGeneral Transformation
(E)-Hept-4-enol(E)-Hept-4-enoic acidOxidation of a primary alcohol to a carboxylic acid

Specific Derivatization Strategies

The functionalization of this compound opens avenues for the creation of a wide array of derivatives with tailored properties. These strategies can target the carboxyl group, the double bond, or other positions on the carbon chain, enabling the synthesis of complex molecules such as thioethers and macrocycles.

Synthesis of Thioether Derivatives

Thioethers, characterized by a C-S-C linkage, are significant in various fields of chemistry. The synthesis of thioether derivatives of this compound can be approached in several ways. One common strategy involves the reaction of a thiol with a derivative of this compound where the hydroxyl of the carboxyl group has been replaced by a good leaving group.

An example of a thioether derivative of a modified this compound is (S,E)-3-Hydroxy-7-(tritylthio)this compound. nih.gov In this molecule, a tritylthio group (S-C(C6H5)3) is attached at the 7-position of the heptenoic acid backbone, demonstrating the feasibility of introducing bulky thioether moieties. nih.gov

General methods for thioether synthesis often involve the condensation of a thiol with an organic halide under basic conditions or the direct substitution of alcohols with thiols using an acid catalyst. nih.gov For carboxylic acids, derivatization to a more reactive species, such as an acyl halide or ester, can facilitate the reaction with a thiol to form a thioester, which contains a C(=O)-S-C linkage. Subsequent reduction of the thioester could yield the corresponding thioether.

Derivative TypeKey Functional GroupGeneral Synthetic Approach
ThioetherC-S-CReaction of a thiol with a this compound derivative containing a leaving group.
ThioesterC(=O)-S-CAcylation of a thiol with an activated this compound derivative.
Formation of Carboxyl Units

The introduction of an additional carboxyl group to the this compound framework to form a dicarboxylic acid can be achieved through oxidative cleavage of the double bond. A powerful method for this transformation is ozonolysis, which breaks the alkene and, depending on the workup conditions, can yield two carboxylic acid fragments. For this compound, this would result in the formation of succinic acid and propanoic acid.

Alternatively, derivatization of the existing carboxyl group can be considered a "formation of a carboxyl unit" in the context of creating a new functional moiety. For instance, the conversion of the carboxylic acid to an amide, ester, or acyl hydrazide introduces a new functional group derived from the original carboxyl unit. thermofisher.com These reactions typically proceed via activation of the carboxylic acid, for example, with a carbodiimide, followed by reaction with an appropriate nucleophile (an amine, alcohol, or hydrazine). thermofisher.com

StrategyTransformationPotential Products from this compound
Oxidative CleavageCleavage of the C=C bond to form two carboxyl groupsSuccinic acid and propanoic acid
Carboxyl Group DerivatizationConversion of the -COOH group to other functionalitiesAmides, esters, acyl hydrazides
Preparation of Macrocyclic Structures Incorporating this compound Moieties

Macrocycles, large ring structures, are of significant interest in medicinal and materials chemistry. This compound derivatives can serve as building blocks for the synthesis of macrocyclic structures. Two prominent strategies for the formation of large rings are ring-closing metathesis (RCM) and macrolactonization.

Ring-closing metathesis is a powerful reaction that forms a new double bond between two existing alkene functionalities within the same molecule, leading to a cyclic product and the expulsion of a small volatile alkene like ethylene. wikipedia.org To apply this to this compound, it would first need to be derivatized to contain a second terminal alkene. For example, esterification of this compound with an alcohol that also contains a terminal alkene, such as 3-buten-1-ol, would produce a diene. This diene could then undergo RCM, catalyzed by a ruthenium complex like Grubbs' catalyst, to form a macrocyclic lactone (an unsaturated cyclic ester). organic-chemistry.org The size of the resulting ring would depend on the length of the tether connecting the two alkene groups.

Macrolactonization is an intramolecular esterification reaction that forms a cyclic ester (a lactone). This requires a molecule that contains both a carboxylic acid and a hydroxyl group. A derivative of this compound, such as ω-hydroxy-hept-4-enoic acid, could undergo macrolactonization under the appropriate conditions (e.g., using a coupling agent to activate the carboxylic acid) to form a macrocyclic lactone.

MethodPrecursor RequirementType of Macrocycle Formed
Ring-Closing Metathesis (RCM)A diene (e.g., an ester of this compound with an unsaturated alcohol)Unsaturated macrocyclic lactone
MacrolactonizationA molecule with both a carboxyl and a hydroxyl group (e.g., a hydroxy derivative of this compound)Saturated or unsaturated macrocyclic lactone

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and biologically active compounds. Stereoselective synthesis allows for the preparation of a single enantiomer of a chiral molecule, which can have significantly different biological activity compared to its mirror image.

Application of Asymmetric Epoxidation (e.g., Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (either (+)-DET or (-)-DET), and an oxidizing agent, typically tert-butyl hydroperoxide. wikipedia.org The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide, making it a highly predictable and reliable method for setting a specific stereocenter. harvard.edu

While this compound itself is not a direct substrate for the Sharpless epoxidation, a suitable precursor such as an allylic alcohol structurally related to it can be used. For instance, the reduction of this compound or its ester would yield hept-4-en-1-ol. Although this is a homoallylic alcohol, a related allylic alcohol such as (E)-hept-2-en-1-ol could undergo Sharpless epoxidation to produce a chiral epoxy alcohol. This intermediate, with its defined stereochemistry, can then be further manipulated.

A more direct approach would involve starting with a molecule that already contains the necessary allylic alcohol functionality and can be converted to a this compound derivative. For example, a five-carbon allylic alcohol could be epoxidized using the Sharpless method, and then the carbon chain could be extended to form the seven-carbon backbone of a chiral this compound derivative. The resulting chiral epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with controlled stereochemistry. researchgate.net Subsequent oxidation of the primary alcohol group would then yield the desired chiral this compound derivative.

Reagent SystemSubstrate TypeProductStereochemical Control
Ti(OiPr)4, (+)- or (-)-DET, t-BuOOHPrimary or secondary allylic alcohols2,3-EpoxyalcoholsThe choice of (+)- or (-)-diethyl tartrate determines the facial selectivity of the epoxidation.

Enzymatic Resolution Techniques in Chiral Synthesis

Enzymatic resolution has become a cornerstone in the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. pharmasalmanac.comresearchgate.net Biocatalysts, such as enzymes, possess inherent stereoselectivity, making them ideal for separating enantiomers from a racemic mixture. pharmasalmanac.comnih.gov This approach avoids the harsh conditions and potential side reactions associated with some traditional chemical methods. nih.gov

One common strategy is enzymatic kinetic resolution, where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, leaving the other unreacted. nih.gov This difference in reaction rate allows for the separation of the two enantiomers. For instance, lipases are frequently used to catalyze the acetylation or hydrolysis of racemic alcohols or esters. nih.gov The reaction is allowed to proceed to approximately 50% conversion, at which point the mixture contains the unreacted, enantiomerically enriched starting material and the new, enantiomerically pure product. nih.gov While this method is effective, a key disadvantage is that the maximum theoretical yield for a single desired enantiomer is 50%. pharmasalmanac.com

To overcome yield limitations, techniques like enzymatic desymmetrization of meso compounds can be employed, which allows for a 100% theoretical yield of a single chiral product. pharmasalmanac.com The choice of enzyme and reaction conditions, such as solvent and temperature, is critical for achieving high enantiomeric excess (ee) and conversion rates. google.com

Enzyme ClassReaction TypeSubstrate ExampleApplication Principle
Lipases (e.g., Candida antarctica Lipase B)Acetylation / HydrolysisRacemic secondary alcohols, estersSelectively acylates or hydrolyzes one enantiomer, allowing separation of the unreacted enantiomer from the acylated product. nih.gov
Dehydrogenases (e.g., Alcohol Dehydrogenase)ReductionProchiral ketonesStereoselectively reduces a ketone to produce a specific enantiomer of the corresponding alcohol. mdpi.comnih.gov
Esterases HydrolysisRacemic thioestersSelectively hydrolyzes the thioester bond of one enantiomer, enabling the resolution of the mixture. google.com

Diastereoselective Reactions (e.g., Carbonyl-Ene Reaction)

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters in a controlled manner. The carbonyl-ene reaction is a powerful, atom-economical method for forming carbon-carbon bonds and synthesizing homoallylic alcohols. nih.govnih.gov This pericyclic reaction involves an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile). researchgate.net

The reaction can be performed thermally at high temperatures (150–300 °C), but these conditions can limit the scope of the transformation. nih.govbrandeis.edu The use of Lewis acid catalysts can dramatically accelerate the reaction, allowing it to proceed at much lower temperatures, sometimes as low as -78 °C, with excellent yields. nih.gov Organocatalysis has also emerged as an effective means to facilitate these reactions. nih.gov

A key aspect of the carbonyl-ene reaction is its diastereoselectivity. In intramolecular versions of the reaction, different catalysts can favor the formation of specific diastereomers. For example, in the cyclization of certain aldehydes, a phosphoramide-derived catalyst was found to promote the reaction, favoring the formation of the trans diastereomer. nih.gov The ability to control this selectivity is vital in the synthesis of complex natural products. nih.gov

Catalyst / ConditionSubstrate TypeKey FeatureOutcome
Thermal (High Temp.) Aldehydes, KetonesNo catalyst requiredProceeds at 150-200 °C; concerted thermal reaction. brandeis.edu
Lewis Acids (e.g., Me₂AlCl)Aldehydes, KetonesGreatly accelerates the reactionAllows for high yields at room temperature or below. nih.gov
Organocatalysts (e.g., Phosphoric Acid)AldehydesLess acidic than other catalystsPromotes cyclization, favoring the formation of trans diastereomers. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable materials, catalytic processes, and reaction designs that maximize atom economy and energy efficiency. researchgate.netnih.gov

Development of Environmentally Benign Solvent Systems

A primary focus of green chemistry is replacing volatile and hazardous organic solvents with environmentally benign alternatives. arkat-usa.orgiaph.in Water is considered one of the greenest solvents due to its abundance, non-toxicity, and safety profile. arkat-usa.orgresearchgate.net Other alternatives that have gained traction include ionic liquids, supercritical fluids (like CO₂), and bio-based solvents. researchgate.netresearchgate.net Solvent-free, or "neat," reactions represent an ideal scenario, eliminating solvent waste entirely. researchgate.net In some syntheses, palladium-catalyzed oxidation steps have been successfully performed in water, showcasing a more sustainable protocol. mdpi.com

Solvent TypeExamplesAdvantages in Synthesis
Aqueous WaterNon-toxic, non-flammable, abundant, and economical. researchgate.net
Ionic Liquids [bmim]BF₄, [Et₃NH][HSO₄]Low volatility, thermal stability, and potential for catalyst recycling. researchgate.netresearchgate.net
Supercritical Fluids Supercritical CO₂Non-toxic, inexpensive, and easily removed post-reaction. researchgate.net
Solvent-Free Neat reaction conditionsEliminates solvent use, reducing waste and simplifying purification. researchgate.net

Utilization of Milder Base Reagents

A key principle of green chemistry is the reduction of auxiliary substances, which includes minimizing the use of strong acids and bases that can be corrosive and generate hazardous waste. nih.gov While some traditional syntheses may employ strong bases like sodium or potassium hydroxide (B78521) in stoichiometric amounts, greener approaches favor the use of catalytic amounts of milder reagents. googleapis.com Enzymatic reactions, for example, operate under physiological pH conditions, inherently avoiding the need for harsh bases. pharmasalmanac.com The development of solid acid and base catalysts that can be easily recovered and reused also contributes to a more sustainable chemical process. nih.gov

One-Pot Synthesis Strategies for Step Economy

One-pot synthesis strategies, where multiple reaction steps are performed in the same vessel without isolating intermediates, are highly aligned with green chemistry principles. sciepublish.com This approach improves "step economy" by reducing the number of purification steps, minimizing solvent waste, and saving time and energy. nih.gov

A notable example is the one-pot, multi-enzymatic synthesis of all four stereoisomers of 4-methylheptan-3-ol, a derivative of heptanoic acid. mdpi.com This process uses two different enzymes (an ene-reductase and an alcohol dehydrogenase) sequentially in the same reaction vessel to create two stereogenic centers with high control. mdpi.com Such chemoenzymatic cascades, sometimes combining chemical catalysts and enzymes in a single pot, are attractive for industrial synthesis as they streamline complex transformations into a single, efficient operation. sciepublish.com

Industrial Scale-Up Considerations in this compound Production

Translating a laboratory-scale synthesis of this compound or its derivatives to industrial production involves several critical considerations. Key factors include process efficiency, cost-effectiveness, safety, and sustainability.

One of the primary challenges is achieving high volumetric productivity and product yield to meet industrial requirements. researchgate.net For biocatalytic processes, this involves optimizing reaction conditions and potentially engineering the enzymes for greater stability and activity. mdpi.com A significant hurdle can be the poor solubility of nonpolar substrates like fatty acids in the aqueous media typically used for enzymatic reactions, which can limit catalytic activity. researchgate.net

Product inhibition, where the accumulation of the final product slows down or stops the catalytic reaction, is another major concern for industrial scale-up. researchgate.net For example, in the production of n-heptanoic acid, the product itself was found to be inhibitory to the enzyme system. researchgate.net Strategies to mitigate this include in-situ product removal.

For enzymatic processes, the cost and stability of the biocatalyst are paramount. Immobilizing the enzyme on a solid support allows for easier separation from the reaction mixture and enables its reuse over multiple cycles, which is crucial for making the process economically viable on a large scale. researchgate.net Furthermore, developing continuous processes using technologies like membrane reactors can significantly increase space-time yield and make production more efficient compared to batch processing. nih.gov The successful industrial-scale, multi-ton manufacturing of related compounds using methods like the carbonyl-ene reaction demonstrates that these sophisticated chemical transformations are indeed viable for large-scale production. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

A common and effective method for the synthesis of α,β-unsaturated esters, which can be precursors or derivatives of this compound, is the Wittig reaction. beilstein-journals.orgnih.govresearchgate.net This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene. For the synthesis of a this compound derivative like ethyl hept-4-enoate, a plausible route involves the reaction of propanal with (carbethoxymethylene)triphenylphosphorane. The optimization of such a reaction is crucial for maximizing yield and ensuring high stereoselectivity (i.e., the desired E or Z isomer) and purity.

Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. A systematic study would involve varying these parameters to identify the optimal conditions. For instance, the reaction might be tested in various solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343) to assess the impact on reaction rate and selectivity. Similarly, different bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or milder bases like Amberlite resins can be evaluated. researchgate.net

Table 1: Hypothetical Optimization of Wittig Reaction for Ethyl hept-4-enoate Synthesis

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 THF NaH 0 to 25 12 75
2 DCM KOtBu 25 8 82
3 Toluene KOtBu 50 4 88
4 THF Amberlite 25 24 65

This is a representative data table illustrating a potential optimization process.

The results of such an optimization study would likely indicate that a non-polar solvent like toluene at a moderately elevated temperature provides the highest yield in the shortest time. rsc.org The purity of the product is assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) to determine the ratio of stereoisomers and identify any byproducts, primarily triphenylphosphine oxide in the case of the Wittig reaction. nih.gov

Application of Continuous Flow Reactor Methodologies

Translating an optimized batch synthesis into a continuous flow process offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater potential for automation and scalability. whiterose.ac.uknih.govrsc.org

For the synthesis of this compound derivatives, a continuous flow setup would typically involve pumping streams of the reactants through a heated reactor coil or a packed-bed reactor. rsc.org The precise control over residence time—the duration the reactants spend in the heated zone—is a key advantage of flow chemistry, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. tue.nl

A potential continuous flow setup for the synthesis of this compound via carboxylation of a Grignard reagent could utilize a tube-in-tube reactor. This design features a gas-permeable inner tube (e.g., Teflon AF-2400) containing the liquid reagent stream, housed within a larger tube pressurized with carbon dioxide (CO₂). This configuration allows for efficient and controlled dissolution of the gas into the liquid phase, driving the reaction to completion. durham.ac.uk The integration of in-line purification, such as using polymer-supported scavengers to remove byproducts, can lead to a highly efficient, telescoped process that generates a pure product stream directly from the reactor. whiterose.ac.ukdurham.ac.uk

Table 2: Illustrative Parameters for Continuous Flow Synthesis of a this compound Derivative

Parameter Value Unit
Reactor Type Packed-Bed / Coil -
Reactant A Flow Rate 0.5 mL/min
Reactant B Flow Rate 0.5 mL/min
Reactor Temperature 60 °C
Residence Time 10 min
Back Pressure 5 bar

This table presents typical parameters for a continuous flow synthesis process.

The use of continuous flow methodologies is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The high surface-area-to-volume ratio in flow reactors allows for rapid dissipation of heat, preventing thermal runaway and improving the safety profile of the synthesis. whiterose.ac.uknih.gov

Chemical Reactivity and Mechanistic Investigations of Hept 4 Enoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of hept-4-enoic acid is a versatile functional group that can undergo several characteristic reactions. These transformations are fundamental in organic synthesis for the creation of various derivatives. youtube.commsu.edu

One of the most common reactions is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. youtube.commsu.edu This reversible reaction, often referred to as Fischer esterification, can be driven to completion by removing the water formed during the reaction. msu.edu For instance, the reaction of this compound with ethanol (B145695) would yield ethyl hept-4-enoate.

Another significant reaction is the formation of amides . Direct reaction with an amine is often challenging due to the acid-base reaction between the carboxylic acid and the basic amine. fishersci.itlibretexts.org Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.it This two-step process, often employing reagents like thionyl chloride or oxalyl chloride for the first step, is a standard method for amide synthesis. fishersci.it Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation by activating the carboxylic acid. libretexts.org

Furthermore, the carboxylic acid group can undergo reduction . However, this process is generally less reactive towards the alkene. Theoretical studies on similar bifunctional molecules suggest that reactions at the alkene group can be substantially faster than at the carboxyl group under certain conditions, such as radical additions. nih.gov

The carboxyl group can also be involved in halodecarboxylation reactions, where it is replaced by a halogen. This transformation, a variation of the Hunsdiecker reaction, can be achieved using reagents like N-halosuccinimides. researchgate.net

Transformations at the Unsaturated Alkene Site

The carbon-carbon double bond in this compound is susceptible to a range of reactions, primarily addition and polymerization, which are characteristic of alkenes. cymitquimica.comlibretexts.org

Polymerization Reactions

Unsaturated carboxylic acids, including this compound, can undergo polymerization to form long-chain polymers. researchgate.netgoogle.com This process can be initiated by radicals and is a common method for producing polymers with carboxylic acid side chains. researchgate.netwipo.int These polymers often exhibit properties like water solubility and can be used in various applications, such as biodegradable builders for detergents. google.com The polymerization of unsaturated carboxylic acids can occur in different solvents, including aqueous and non-aqueous media, and the resulting polymer's molecular weight can be controlled to achieve desired properties. google.com

Polymerization Aspects of Unsaturated Carboxylic Acids
Initiation
Solvents
Polymer Properties
Applications

Addition Reactions Across the Double Bond

The double bond in this compound readily undergoes addition reactions with various reagents. cymitquimica.commsu.edu These reactions are typically electrophilic additions, where an electrophile attacks the electron-rich double bond. msu.edu

Common addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond.

Hydrohalogenation: The addition of hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl).

Hydration: The acid-catalyzed addition of water to form a hydroxy-substituted heptanoic acid. msu.edu

The regioselectivity of these additions is often governed by Markovnikov's rule, although anti-Markovnikov addition can be achieved under specific conditions. Theoretical studies have shown that in radical addition reactions involving bifunctional molecules like ω-alkenoic acids, the reaction at the alkene group is significantly faster than at the carboxyl group. nih.gov Photocatalyzed additions of radicals to the double bond of alkenoic acids have also been demonstrated, leading to functionalized derivatives. nih.gov

Functional Group Deprotection Strategies (e.g., Trityl Thio Group Deprotection)

In the synthesis of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The trityl (triphenylmethyl) group is a common protecting group for thiols. In the context of a molecule containing a this compound backbone and a trityl-protected thiol, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, the deprotection of the trityl thio group is a crucial step.

The removal of the S-trityl group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). peptide.com This deprotection releases the free thiol. peptide.com Alternatively, the S-trityl group can be removed under mild oxidative conditions using reagents like iodine or silver nitrate. glenresearch.comnih.gov The choice of deprotection method can depend on the other functional groups present in the molecule and the desired outcome of the reaction. For instance, using iodine can lead to the simultaneous formation of a disulfide bond if another thiol is present. peptide.com

Deprotection Method for S-Trityl Group Reagents Outcome
Acidic CleavageTrifluoroacetic acid (TFA) peptide.comFree thiol peptide.com
Oxidative CleavageIodine peptide.comnih.govDisulfide bond formation peptide.com
OxidationSilver Nitrate glenresearch.comFree thiol glenresearch.com

Influence of Stereochemistry on Chemical Reactivity and Product Formation

The stereochemistry of this compound and its derivatives can significantly influence their chemical reactivity and the stereochemical outcome of reactions. vulcanchem.com The configuration of the double bond (E or Z) and the presence of chiral centers can direct the approach of reagents and favor the formation of specific stereoisomers. cymitquimica.comvulcanchem.com

For example, in the synthesis of lactones from hydroxy-substituted heptenoic acids, the stereochemistry of the hydroxyl group plays a crucial role in the enantioselective lactonization process. vulcanchem.com The use of chiral auxiliaries or catalysts can control the diastereoselectivity of reactions. For instance, the diastereoselective carbonyl-ene reaction of olefins with chiral derivatives of glyoxylic acid can produce chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives with high stereocontrol. researchgate.net

Furthermore, the stereochemistry of the starting material can influence the geometry of the product in addition reactions. The planar nature of the double bond allows for either syn or anti addition, leading to different diastereomers. msu.edu The specific stereochemical outcome is often dependent on the reaction mechanism and the reagents used. msu.edu

Advanced Analytical and Spectroscopic Characterization in Hept 4 Enoic Acid Research

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is fundamental in separating hept-4-enoic acid from impurities and resolving its various isomers. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart are particularly powerful tools in this context.

When this compound is synthesized in a chiral form, such as in the creation of stereospecific bioactive molecules, verifying its enantiomeric purity is paramount. Chiral HPLC is the standard method for this purpose, capable of separating enantiomers that are otherwise identical in most physical and chemical properties.

In the synthesis of derivatives like (S,E)-3-Hydroxy-7-(tritylthio)this compound, a key intermediate for various complex molecules, chiral HPLC is employed to confirm the enantiomeric excess. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For this specific derivative, a Chiralpak IA column has been successfully used to confirm an enantiomeric excess of greater than 99%. The ability to resolve enantiomers can also be achieved by using a chiral HPLC column on the final compounds derived from this compound. google.com

ParameterSpecificationPurpose
Technique Chiral High-Performance Liquid Chromatography (HPLC)To separate and quantify enantiomers.
Stationary Phase Chiralpak IAProvides a chiral environment for differential interaction with enantiomers.
Analyte Example (S,E)-3-Hydroxy-7-(tritylthio)this compoundA chiral derivative of this compound.
Outcome Confirmation of enantiomeric excess (>99%)Verifies the stereochemical purity of the synthesis.

Impurity profiling is critical for ensuring the quality and safety of any chemical compound. UHPLC-HRMS combines the superior separation efficiency of ultra-high-performance liquid chromatography with the precise mass identification capabilities of high-resolution mass spectrometry. This technique is ideal for detecting and identifying trace-level impurities that may be present alongside this compound after its synthesis.

For instance, in greener synthesis processes designed to produce derivatives like 4-methyl-hept-4-enoic acid from levulinic acid, mass spectrometry is used to confirm the identity of the product. aidic.it The fragmentation mechanisms of the target ions are analyzed to verify their structure. aidic.it A UHPLC-HRMS system would first separate the desired product from starting materials, by-products, and other impurities, after which HRMS provides highly accurate mass data for each separated component, allowing for the confident identification of impurities by comparing their exact mass to chemical databases. The fragmentation pattern (MS/MS) can further confirm the impurity's structure.

Technique ComponentFunctionApplication to this compound
UHPLC High-efficiency separationSeparates this compound from structurally similar impurities and isomers.
HRMS High-accuracy mass detectionProvides exact mass measurements (typically <5 ppm error) for molecular formula determination.
Example Ion m/z 141Corresponds to the molecular ion of 4-methyl-hept-4-enoic acid, confirming its production. aidic.it
Overall Goal Impurity ProfilingTo detect, identify, and quantify impurities in a sample of this compound.

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for determining the precise atomic connectivity and three-dimensional arrangement of atoms in molecules of this compound and its derivatives.

NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. For this compound, 1H and 13C NMR provide primary data on the carbon skeleton and the location of functional groups, while more advanced techniques are needed for stereochemical details.

Two-dimensional NMR techniques are essential for unambiguously assigning stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it detects spatial proximity between protons that are close in space but not necessarily connected through bonds.

This technique has been proposed as a key method for verifying the stereochemistry of complex this compound derivatives. For example, in (S,E)-3-Hydroxy-7-(tritylthio)this compound, a NOESY experiment can be used to confirm the (S)-configuration at the C3 position by observing correlations between specific protons, which provides definitive evidence of their relative orientation. The (E)-geometry of the double bond at C4 is confirmed via ¹H-NMR coupling constants.

NMR TechniqueInformation ProvidedApplication Example
¹H-NMR Proton environment and coupling constants (J-values)Confirms the (E)-geometry of the C4=C5 double bond via a large coupling constant (J ≈ 15.6 Hz).
NOESY Through-space correlations between protonsVerifies the (S)-configuration at C3 by showing spatial proximity between the proton at C3 and specific protons on the adjacent carbons.

With the advancement of computational chemistry, it is now common to predict NMR spectra using methods like Density Functional Theory (DFT). However, discrepancies between these computational predictions and experimental data can arise. Addressing these differences provides deeper insight into the molecule's behavior.

For derivatives of this compound, resolving such contradictions may involve re-evaluating the parameters used in the computational model. Key factors to consider include solvent effects, as different solvents (e.g., DMSO vs. CDCl₃) can influence chemical shifts. Dynamic effects, such as the conformational flexibility and rotameric equilibria of side chains, must also be accurately modeled to achieve a good match with experimental spectra. In related studies on similar molecules, computational and experimental data for parameters like activation energy have been compared, highlighting the substantial contribution of both enthalpy and entropy to the reaction barrier. acs.orgnih.gov This comparative approach is crucial for validating both the experimental results and the computational models.

FactorInfluence on NMR SpectraResolution Strategy
Solvent Effects Can alter the chemical shifts of protons and carbons.Re-evaluate using DFT-NMR calculations with explicit or implicit solvent models (e.g., DMSO vs. CDCl₃).
Dynamic Effects Conformational changes (rotameric equilibria) can lead to averaged signals in experimental spectra.Incorporate dynamic averaging into computational models to better reflect the molecule's behavior in solution.
Computational Method The level of theory and basis set can affect accuracy.Compare different DFT functionals and basis sets to find the best fit for the experimental data.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-empirical chiroptical technique used to establish the absolute configuration of chiral molecules in solution. ull.es The method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. nih.gov For molecules like this compound, which may lack a strong chromophore, derivatization is often necessary to apply certain ECD approaches, such as the exciton (B1674681) chirality method. ull.es

The determination of absolute configuration using ECD involves comparing the experimentally measured spectrum with a theoretically computed spectrum. nih.govresearchgate.net This process is typically performed using time-dependent density functional theory (TDDFT) calculations. researchgate.net The principle is straightforward: a close match between the experimental and the calculated ECD curve for a specific enantiomer allows for a reliable assignment of its absolute configuration. nih.gov

In research involving derivatives of this compound, such as (S,E)-3-Hydroxy-7-(tritylthio)this compound, ECD is a key method to experimentally confirm the stereochemical configuration at the chiral center. The analysis, often combined with other techniques like 2D-NMR, provides definitive proof of the molecule's three-dimensional structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound. tutorchase.com In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The pattern of these fragments provides a molecular fingerprint that aids in structural identification. tutorchase.commemphis.edu

The molecular weight of this compound (C₇H₁₂O₂) is 128.17 g/mol . Therefore, its mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 128.

The fragmentation of this compound is guided by the functional groups present—the carboxylic acid and the carbon-carbon double bond. For short-chain carboxylic acids, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragmentations observed for carboxylic acids are the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ peak. libretexts.org Another potential fragmentation for unsaturated compounds is the McLafferty rearrangement, a characteristic reaction of carbonyl compounds with an accessible gamma-hydrogen. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₂O₂)

m/z Value Ion Description
128 [C₇H₁₂O₂]⁺ Molecular Ion (M⁺)
111 [C₇H₁₁O]⁺ Loss of hydroxyl radical (•OH) from the carboxylic acid group. libretexts.org
83 [C₆H₁₁]⁺ Loss of carboxyl group (•COOH). libretexts.org
73 [C₃H₅O₂]⁺ Cleavage at the beta-carbon relative to the carbonyl group.

This table is based on general fragmentation principles for unsaturated carboxylic acids and the specific structure of this compound.

Optical Rotation Measurements for Chiral Purity Validation

Optical rotation is a fundamental property of chiral substances, which have the ability to rotate the plane of polarized light. drawellanalytical.com This property is measured using a polarimeter and is a critical parameter for validating the chiral purity of a sample. drawellanalytical.comanton-paar.com While techniques like chiral High-Performance Liquid Chromatography (HPLC) are often considered more accurate for determining enantiomeric ratios, optical rotation is a rapid and valuable legacy technique for assessing enantiomeric excess (ee). skpharmteco.com

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). anton-paar.com For a sample containing a mixture of enantiomers, the measured optical rotation is directly proportional to the enantiomeric excess. libretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org

The validation of chiral purity is essential in synthetic chemistry, particularly when one enantiomer has a desired biological activity and the other is inactive or exhibits different effects. skpharmteco.com In the synthesis of chiral molecules like derivatives of this compound, optical rotation measurements serve as a crucial checkpoint to confirm that the desired enantiomer has been produced with high purity. The optical purity, expressed as a percentage, is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. libretexts.org

Table 2: Relationship Between Enantiomeric Composition and Optical Purity

% Major Enantiomer % Minor Enantiomer Enantiomeric Excess (ee) Optical Purity (%)
100 0 100% 100%
90 10 80% 80%
75 25 50% 50%
60 40 20% 20%

This table illustrates the direct correlation between enantiomeric excess and optical purity, which is determined from optical rotation measurements. libretexts.org

Biochemical Pathways and Mechanistic Roles of Hept 4 Enoic Acid in Research Models

Metabolic Pathways Involving Hept-4-enoic Acid and its Acylcarnitine Derivatives

The catabolism of fatty acids is a critical process for energy production. Like other fatty acids, this compound is expected to undergo mitochondrial beta-oxidation. This process requires the transport of the fatty acid into the mitochondrial matrix and its activation to an acyl-CoA derivative.

The transport of fatty acids across the inner mitochondrial membrane is a well-characterized process known as the carnitine shuttle. While direct studies on this compound are not extensively documented, the general mechanism for medium-chain fatty acids provides a framework for its transport.

Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. For transport into the mitochondria, these acyl-CoA molecules are converted to acylcarnitines by the enzyme carnitine palmitoyltransferase I (CPT-I), located on the outer mitochondrial membrane. The resulting acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway. Free carnitine is shuttled back to the cytoplasm by the same translocase.

Table 1: Key Components of the Carnitine Shuttle

ComponentLocationFunction
Acyl-CoA SynthetaseCytoplasmActivates fatty acid to Acyl-CoA
Carnitine Palmitoyltransferase I (CPT-I)Outer Mitochondrial MembraneConverts Acyl-CoA to Acylcarnitine
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports Acylcarnitine into the matrix and Carnitine out
Carnitine Palmitoyltransferase II (CPT-II)Inner Mitochondrial Membrane (Matrix side)Converts Acylcarnitine back to Acyl-CoA

The initial and obligatory step for the metabolism of this compound is its activation to the corresponding acyl-CoA derivative, hept-4-enoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS). These enzymes utilize ATP to adenylate the fatty acid, which is then attacked by coenzyme A to form the thioester bond of the acyl-CoA.

The resulting hept-4-enoyl-CoA is the substrate for the enzymes of the β-oxidation pathway within the mitochondria. The β-oxidation of an unsaturated fatty acid like this compound requires additional enzymes to handle the double bond. Specifically, an isomerase is needed to convert the cis or trans double bond at an unfavorable position to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, the second enzyme of the β-oxidation spiral.

Role as a Precursor in Endogenous Signaling Molecule Biosynthesis

Current scientific literature does not provide direct evidence for this compound serving as a precursor for the biosynthesis of eicosanoids, prostaglandins, or thromboxane (B8750289) A2. The established precursors for these signaling molecules are 20-carbon polyunsaturated fatty acids, such as arachidonic acid. The potential for this compound to be elongated and desaturated to form these 20-carbon precursors has not been documented.

There is no direct scientific evidence to suggest that this compound is converted to eicosanoids. Eicosanoids are potent signaling molecules derived from the oxygenation of 20-carbon polyunsaturated fatty acids.

There is no direct scientific evidence to suggest that this compound is involved in the prostaglandin (B15479496) and thromboxane A2 pathways. These pathways utilize 20-carbon fatty acid precursors.

Enzyme Inhibition and Modulation Mechanisms

Specific research on the enzyme inhibition and modulation mechanisms of this compound is not available in the current body of scientific literature. However, studies on a structurally similar compound, pent-4-enoic acid, have shown inhibitory effects on fatty acid oxidation. It is plausible that this compound could exhibit similar properties, but this remains to be experimentally verified.

Histone Deacetylase (HDAC) Inhibition by this compound Derivatives

The inhibition of histone deacetylases (HDACs) is a critical mechanism in epigenetic regulation and a target for therapeutic intervention in various diseases, including cancer. mdpi.com Short-chain fatty acids are a known class of HDAC inhibitors. mdpi.com Research into odd-chain fatty acids has identified several, including heptanoic acid (the saturated counterpart to this compound), as novel inhibitors of HDAC6. nih.gov The general mechanism for many HDAC inhibitors involves a pharmacophore model consisting of a cap, a linker, and a crucial zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. mdpi.comnih.gov

Zinc-dependent HDACs rely on a Zn2+ ion for their catalytic activity. nih.gov The active site contains a narrow cleft leading to this zinc ion, which is the primary target for a wide range of inhibitors. nih.gov A key feature of potent HDAC inhibitors is the presence of a functional group, known as a ZBG, that chelates or coordinates with this zinc ion. nih.govpreprints.org Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides. nih.gov For short-chain fatty acids that act as HDAC inhibitors, the carboxylic acid group can serve as the ZBG, interacting with the active site zinc ion. nih.gov While direct studies on this compound derivatives are limited, the inhibitory activity of similar fatty acids, such as heptanoic acid, suggests a mechanism where the aliphatic chain length facilitates binding to HDAC6 residues, which is important for their inhibitory potential. nih.gov

Inhibition of HDACs disrupts the balance of histone acetylation, which is maintained by the opposing actions of histone acetyltransferases (HATs) and HDACs. nih.gov This disruption typically leads to an increase in the global levels of histone acetylation, a state known as hyperacetylation. nih.govnih.gov For example, treatment of cells with HDAC inhibitors like sodium butyrate (B1204436) results in a significant increase in the acetylation of histone H3 and a striking rise in polyacetylated forms of histone H4. nih.gov This hyperacetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with DNA and leading to a more open chromatin structure that can alter gene expression. nih.gov Studies on various odd-chain fatty acids have shown that their HDAC6 inhibitory activity corresponds with an increased acetylation of α-tubulin, a non-histone substrate of HDAC6, in a dose-dependent manner in cancer cell lines. nih.gov

Modulation of Enzyme Activity in Specific Biochemical Processes

While specific research detailing the modulation of other enzymes by this compound is not widely available, the structurally similar compound pent-4-enoic acid is known to inhibit fatty acid oxidation. nih.gov This suggests that unsaturated medium-chain fatty acids can potentially interfere with metabolic pathways involving lipid metabolism.

Mechanistic Studies of Oxidative Stress Products and Cellular Responses

Oxidative stress can lead to the fragmentation of polyunsaturated fatty acids (PUFAs), generating reactive molecules that play a role in cellular signaling and pathology. nih.gov

One significant product derived from the oxidative cleavage of docosahexaenoate (DHA), an abundant omega-3 PUFA in retinal cells, is the reactive α,β-unsaturated aldehyde, 4-hydroxy-7-oxothis compound (HOHA) lactone. nih.govnih.gov This process is a key event in the pathogenesis of conditions like age-related macular degeneration (AMD). nih.gov The formation of HOHA lactone is part of a vicious cycle where its presence fosters the production of reactive oxygen species, which in turn promotes further oxidative cleavage of DHA to generate more HOHA lactone. nih.govnih.gov

The HOHA lactone generated from DHA oxidation is cytotoxic and has been shown to be a potent inducer of apoptosis in retinal pigment epithelial (RPE) cells. nih.gov This programmed cell death is initiated through the activation of the intrinsic apoptotic pathway. nih.govnih.gov The pro-apoptotic activity of HOHA lactone is significantly greater than that of aldehydes derived from omega-6 fatty acids, highlighting a specific mechanistic role for this DHA-derived product in RPE cell death. nih.gov

Interactive Data Table: Cellular Effects of HOHA Lactone

Compound/Stimulus Cell Type Observed Effect Pathway Reference
HOHA Lactone ARPE-19, hRPE Cytotoxicity, Apoptosis Intrinsic Pathway nih.govnih.gov
HOHA Lactone ARPE-19, hRPE Production of Reactive Oxygen Species Oxidative Stress nih.gov

Table of Chemical Compounds

Compound Name
(E)-hept-4-enoic acid
4-hydroxy-7-oxothis compound
4-hydroxy-7-oxothis compound lactone
Acetyl-CoA
Belinostat
Butyrate
Chidamide
Docosahexaenoic acid (DHA)
Heptanoic acid
This compound
Nonanoic acid
Panobinostat
Pentadecanoic acid
Pent-4-enoic acid
Propionate
Romidepsin
Sodium butyrate
Suberoylanilide hydroxamic acid (SAHA; Vorinostat)
Undecanoic acid
Valeric acid
Valproic acid

Exploration of Structure-Activity Relationships in Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, key structural features that dictate its interaction with biological systems include the geometry of the double bond (stereochemistry) and the presence of the carboxylic acid functional group.

The cis isomer introduces a distinct kink in the hydrocarbon chain, leading to a more compact molecular structure. In contrast, the trans isomer has a more linear and extended conformation, similar to that of a saturated fatty acid. These conformational differences significantly influence how each isomer is recognized and processed by enzymes involved in fatty acid metabolism.

For instance, enzymes such as acyl-CoA synthetases and those of the β-oxidation pathway often exhibit stereospecificity. The active sites of these enzymes are shaped to accommodate substrates with a particular geometry. It is plausible that the cis and trans isomers of this compound would display different affinities and reaction rates with these enzymes. The "kink" in the cis isomer may hinder its optimal binding to an active site designed for linear fatty acids, potentially leading to a slower rate of metabolism compared to its trans counterpart.

The table below illustrates the hypothetical differential interaction of this compound stereoisomers with a generic fatty acid metabolizing enzyme, based on general principles of enzyme-substrate recognition.

Isomer ConfigurationMolecular ShapePostulated Enzyme InteractionHypothetical Metabolic Rate
cis (Z)-hept-4-enoic acidBentSuboptimal fit in active sites preferring linear substratesSlower
trans (E)-hept-4-enoic acidLinearFavorable fit in active sites accommodating linear chainsFaster

This table is illustrative and based on general principles of stereochemistry in enzyme kinetics, as specific data for this compound is not available.

Furthermore, the incorporation of these isomers into cell membranes would likely have differing effects on membrane fluidity. The bent structure of the cis isomer would disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. Conversely, the linear trans isomer would integrate more readily into the membrane, having a lesser effect on or even decreasing fluidity, which in turn can affect the function of membrane-bound proteins.

The primary functional group of this compound is the carboxylic acid (-COOH) group. This group is pivotal to its biochemical activity, conferring upon it the properties of an acid and a polar head that dictates its behavior in aqueous environments and its ability to be activated for metabolism.

At physiological pH, the carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻). This negative charge is crucial for its interaction with a variety of proteins, including transporters that facilitate its movement across cell membranes and enzymes that catalyze its metabolic conversion. The initial step in the metabolism of most fatty acids is their activation to a thioester with coenzyme A, a reaction that occurs at the carboxyl group.

Modification of this functional group would drastically alter the biological activity of this compound. For example, esterification of the carboxyl group to form a methyl or ethyl ester would neutralize its negative charge and increase its lipophilicity. This change would affect its solubility, its transport across membranes, and its ability to be recognized by enzymes that act on free fatty acids. Such a modification would likely prevent its participation in β-oxidation unless first hydrolyzed back to the free fatty acid.

The table below outlines the predicted impact of modifying the carboxyl group on the biochemical properties of this compound.

CompoundFunctional GroupPolarityInteraction with Acyl-CoA SynthetasePredicted Metabolic Fate
This compoundCarboxylic acid (-COOH)HighSubstrateβ-oxidation
Methyl hept-4-enoateMethyl ester (-COOCH₃)LowNot a substrateNo direct entry into β-oxidation
Hept-4-enamideAmide (-CONH₂)ModerateNot a substrateNo direct entry into β-oxidation

This table presents a hypothetical structure-activity relationship based on the known roles of functional groups in fatty acid metabolism, as specific comparative studies on this compound derivatives are not available.

Advanced Research Applications of Hept 4 Enoic Acid

Applications in Advanced Organic Synthesis as a Building Block

The chemical reactivity of hept-4-enoic acid, particularly its double bond and carboxylic acid functional group, makes it a valuable intermediate in the synthesis of more complex chemical structures.

Intermediate for the Synthesis of Complex Molecules

This compound and its derivatives serve as crucial intermediates in the total synthesis of various complex natural products. The structural motif of 3-hydroxy-7-mercapto-hept-4-enoic acid is a key component of several cyclic depsipeptides with significant biological activity, including the antiproliferative natural products FK228, FR901375, and spiruchostatins. In these syntheses, the this compound backbone provides a foundational structure that is further elaborated to achieve the final complex molecule.

A notable example is the synthesis of largazole (B1674506), a potent histone deacetylase (HDAC) inhibitor with selective cytotoxic activities against human cancer cell lines. The synthesis of largazole involves the use of a protected form of a this compound derivative, specifically (S,E)-3-Hydroxy-7-(tritylthio)this compound. contaminantdb.ca This intermediate is essential for constructing the macrocyclic structure of largazole. Similarly, this same building block is a key intermediate in the synthesis of the HDAC inhibitor Thailandepsin B. contaminantdb.ca The use of this compound derivatives in the synthesis of such complex molecules highlights their importance as versatile starting materials in modern organic chemistry. ontosight.ai

Precursor for Specialized Chemical Entities in Pharmaceutical and Agrochemical Research

The this compound framework is a valuable scaffold for the development of new chemical entities with potential applications in the pharmaceutical and agrochemical sectors. Its structure can be modified to create a diverse range of molecules with specific biological activities. For instance, derivatives of this compound are being investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiaidic.it

In pharmaceutical research, compounds containing the this compound moiety are explored as potential drug candidates. cymitquimica.com For example, thioether derivatives synthesized from this compound precursors are of interest for their potential therapeutic applications. contaminantdb.ca In the agrochemical industry, related structures like hept-6-enoic acid are used as starting materials for the synthesis of pesticides, herbicides, and insecticides, suggesting a similar potential for this compound derivatives. The development of greener synthetic processes, such as the Wittig reaction to produce 4-methyl-hept-4-enoic acid from biomass-derived levulinic acid, further enhances its utility as a precursor for valuable chemicals.

Integration into Polymer Chemistry and Material Science Research

The unsaturation present in the this compound backbone provides a reactive site for polymerization, making it a candidate for integration into polymer chemistry and material science.

Incorporation into Polymer Matrices for Functional Enhancement

This compound and its derivatives can be incorporated into polymer chains to modify and enhance the properties of the resulting materials. The double bond allows for addition polymerization, and the carboxylic acid group can be used for condensation polymerization or for grafting onto existing polymer backbones. Derivatives such as (4E)-6-methylthis compound are noted for their potential in polymerization reactions.

The introduction of functional groups through this compound derivatives can impart specific functionalities to the polymer. For example, incorporating thioether groups, which can be derived from modified this compound, into polymer chains has been shown to improve certain material properties. contaminantdb.ca These functionalized polymers can have applications in advanced materials and specialty chemicals.

Development of New Materials with Tailored Mechanical and Thermal Properties

The integration of this compound-based monomers into polymers can lead to the development of new materials with customized physical characteristics. Research has indicated that incorporating specific functional groups from this compound derivatives can enhance the mechanical and thermal stability of polymers. contaminantdb.ca For instance, the inclusion of thioether functionalities has been linked to improved thermal stability and mechanical strength, making these materials suitable for high-performance applications. contaminantdb.ca Alkenoic acids, including a derivative of this compound, are considered promising green polymer precursors. While specific data on the mechanical and thermal properties of polymers derived solely from this compound is not extensively documented in publicly available literature, the principles of polymer science suggest that its structure can be leveraged to tailor material properties.

Monomer Derivative Potential Polymer Property Enhancement Reference
(S,E)-3-Hydroxy-7-(tritylthio)this compoundImproved thermal stability and mechanical strength via thioether groups contaminantdb.ca
4-methyl-hept-4-enoic acidGreen polymer precursor
(4E)-6-methylthis compoundPotential for polymerization due to unsaturation

Radioligand Development for Receptor Studies

A significant application of this compound is in the structure of complex molecules used as probes in pharmacological research, particularly in the study of cell receptors. A prominent example is the compound AH23848, which incorporates a (4Z)-hept-4-enoic acid chain.

AH23848 is a potent and specific antagonist of the thromboxane (B8750289) A2 receptor. Thromboxane A2 is a lipid mediator involved in various physiological and pathological processes, including blood platelet aggregation and vasoconstriction. By blocking the thromboxane A2 receptor, AH23848 serves as a valuable research tool to investigate the role of this receptor in various diseases.

Furthermore, research has shown that AH23848 can also block the prostaglandin (B15479496) E₂ (PGE₂) subtype 4 (EP₄) receptor. This was demonstrated in studies on airway epithelial cells, where AH23848 attenuated the cellular response to oxidative stress, suggesting the involvement of the EP₄ receptor. The use of molecules like AH23848, containing the this compound structure, is crucial for elucidating the complex signaling pathways of prostanoid receptors and identifying potential new therapeutic targets.

Compound Name Structure Includes Target Receptor(s) Application
AH23848(4Z)-hept-4-enoic acidThromboxane A2 receptor, Prostaglandin E₂ (EP₄) receptorResearch tool for studying receptor function and pathophysiology

Synthesis of Labeled this compound Derivatives for Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for characterizing receptor-ligand interactions, determining receptor density (Bmax), and the affinity (Kd) of a ligand for a receptor. nih.gov These assays often utilize radiolabeled ligands that can be detected and quantified at very low concentrations. nih.gov

In the context of this compound, its structure is integral to larger molecules that are then modified for these assays. A notable example is in the study of thromboxane A2 receptor antagonists. A complex bicyclic analogue incorporating a hept-5-enoic acid moiety, (1S)-[1α, 2α(Z),3α(1E,3S,4R),4α]-7-[3-(3-hydroxy-4-phenyl-1-pentenyl)-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, was synthesized. nih.gov To enable its use in receptor binding studies, a radioiodinated version of this analogue was prepared. nih.gov This labeled compound was then used in binding assays with human platelet membranes, which allowed for the direct measurement of its interaction with the target receptors. nih.gov The study found that the radioiodinated analogue bound in a specific and saturable manner to these membranes, demonstrating a dissociation constant (Kd) of 2.3 ± 0.9 nM. nih.gov This process of labeling a complex molecule containing a heptenoic acid chain is crucial for quantifying its binding characteristics directly at the receptor site. nih.govnih.gov

Application in Thromboxane A2 Receptor Research

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor is a key target for antithrombotic therapies. nih.govhmdb.ca Derivatives containing a heptenoic acid scaffold have been instrumental in developing antagonists for the TxA2 receptor. nih.gov

The bicyclic prostaglandin analogue mentioned previously, which contains a hept-5-enoic acid chain, was identified as a potent and selective TxA2 receptor antagonist. nih.gov Its efficacy was demonstrated through its ability to inhibit biological processes mediated by TxA2. Research showed it was effective in inhibiting arachidonic acid-induced platelet aggregation in human platelet-rich plasma and blocking the contraction of guinea pig trachea and rat aorta induced by a TxA2 mimetic. nih.gov The antagonist activity of this heptenoic acid derivative is quantified by its inhibitory concentration (I50) and pA2 values, which measure its potency in functional assays. nih.gov

AssayTargetInhibitory Value
Platelet Aggregation InhibitionHuman Platelet-Rich PlasmaI50 = 0.65 ± 0.1 µM
Contraction InhibitionGuinea Pig TracheapA2 = 8.0 ± 0.2
Contraction InhibitionRat AortapA2 = 8.1 ± 0.2

This table presents the in vitro potency of a (Z)-5-heptenoic acid-containing analogue as a Thromboxane A2 receptor antagonist. Data sourced from J Med Chem. 1990. nih.gov

Furthermore, research into related structures, such as hex-5-enoic acid derivatives, has led to the development of compounds that act as dual inhibitors of TxA2 synthetase and antagonists of the TxA2 receptor. researchgate.net This dual-action approach, targeting both the synthesis and the receptor-level action of TxA2, highlights the versatility of unsaturated fatty acid structures in designing advanced therapeutic agents. researchgate.net

Biotechnological and Biochemical Research Tools

Beyond receptor pharmacology, this compound derivatives are being explored as tools in biochemical research, particularly in the field of insect pest control through the mimicry of natural hormones.

Design and Evaluation of Trypsin Modulating Oostatic Factor (TMOF) Mimics

Trypsin Modulating Oostatic Factor (TMOF) is a naturally occurring decapeptide hormone (YDPAPPPPPP) in mosquitoes that inhibits the biosynthesis of trypsin in the gut after a blood meal. nih.govresearchgate.net This hormonal action stops digestion and egg development. cotton.orgdipterajournal.com Due to its ability to traverse the gut wall and its stability against digestive enzymes, TMOF has been identified as a potential biorational insecticide. nih.govresearchgate.net

To create more cost-effective and potentially more stable alternatives, researchers have used the three-dimensional structure of TMOF as a template to design and synthesize non-peptidic, organic mimics. researchgate.net Several of these mimics are derivatives of heptenoic acid. One prominent example is E-7-phenylthis compound (designated IBI-152), which was synthesized as a TMOF mimic. researchgate.net A range of other aliphatic and aromatic organic acids and esters were also created to explore the structure-activity relationship and identify key features for biological activity. researchgate.net

Compound IDChemical Name
IBI-152E-7-phenylthis compound
IBI-1567-phenylheptanoic acid
IBI-1639-phenyl-non-4-enoic acid
IBI-1697-(4-fluoro-phenyl)-hept-4-enoic acid
IBI-1717-phenyl-hept-6-enoic acid
IBI-219E-7-phenyl-hept-4-enoic acid ethyl ester
IBI-2207-phenyl-heptanoic acid ethyl ester

This table lists several organo-synthetic mimics of TMOF, including derivatives of this compound, designed for insecticidal research. Data sourced from Borovsky and Nauen, 2002. researchgate.net

Investigation of Enzymatic Inhibition and Biosynthesis Modulation in Insect Models

The primary mode of action for TMOF and its mimics is the inhibition of digestive enzyme biosynthesis, specifically targeting trypsin-like serine proteases. nih.govresearchgate.net The synthetic mimics, including E-7-phenylthis compound, were tested for their insecticidal efficacy against various insect models. researchgate.net Bioassays were conducted on the larvae of the mosquito Aedes aegypti, the tobacco budworm Heliothis virescens, and the diamondback moth Plutella xylostella. researchgate.net

The underlying principle of this application is that by feeding larvae these TMOF mimics, the compounds interfere with the normal digestive process. nih.gov By inhibiting trypsin production, the larvae are unable to properly digest food, leading to starvation and mortality. nih.govcotton.org This strategy represents a targeted approach to pest control, leveraging a specific biochemical pathway in the target insects. nih.gov The investigation into these this compound derivatives as TMOF mimics is aimed at elucidating their precise mode of action and developing them into effective and specific larvicides. researchgate.net

Theoretical and Computational Chemistry Studies on Hept 4 Enoic Acid

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation

Density Functional Theory (DFT) has become a primary computational method for predicting the electronic structure and related properties of molecules. researchgate.net By calculating the electron density of a system, DFT can accurately forecast spectroscopic data, aiding in the interpretation of experimental results and confirming molecular structures. researchgate.net

Research Findings: DFT calculations are employed to optimize the ground-state geometry of hept-4-enoic acid and to predict its vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G* or higher, to solve the electronic structure. researchgate.netvulcanchem.com For more accurate predictions of absorption spectra, time-dependent DFT (TD-DFT) can be utilized, often with methodologies that account for solvent effects, which can shift calculated absorption wavelengths significantly. chemrxiv.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and kinetic stability. vulcanchem.com For instance, a study on a related compound, methyl (2S)-4-ethenyl-2-methyl-7-phenylhept-4-enoate, predicted a HOMO-LUMO gap of 5.2 eV, suggesting moderate electrophilicity. vulcanchem.com Such calculations are vital for understanding the reactivity of the C=C double bond in this compound.

In cases where experimental data and computational predictions show discrepancies, DFT can be used to re-evaluate factors like solvent effects or dynamic conformational averaging, leading to a more refined structural understanding.

Predicted Spectroscopic Data for this compound (based on DFT methodologies)

Spectroscopic ParameterPredicted Value/RangeSignificance
IR Absorption (C=O Stretch)~1710-1730 cm⁻¹Characteristic of the carboxylic acid carbonyl group. vulcanchem.com
IR Absorption (C=C Stretch)~1650 cm⁻¹Indicates the presence of the internal alkene group.
¹H NMR Chemical Shift (Vinyl Protons)δ 5.2–5.7 ppmCorresponds to the protons attached to the C4=C5 double bond. vulcanchem.com
HOMO-LUMO Energy Gap~5.0-5.5 eVSuggests moderate chemical reactivity and stability. vulcanchem.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. unpad.ac.id The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. researchgate.netjksus.org

Research Findings: While specific docking studies targeting this compound are not prominently published, the methodology for such an investigation is well-established. A typical workflow would involve:

Target Preparation: Obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. bioinformation.netmdpi.com

Ligand Preparation: Generating the 3D conformer of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock Vina or Glide, the ligand is placed into the defined binding pocket of the receptor. jksus.orgbioinformation.net

Analysis of Results: The resulting poses are ranked by their docking score. The best pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, which stabilize the ligand-receptor complex. jksus.orgmdpi.com Visualization tools like Discovery Studio are used to examine these interactions in detail. unpad.ac.id

Molecular dynamics (MD) simulations are often performed after docking to validate the stability of the predicted binding mode and to observe the dynamic behavior of the complex over time. researchgate.netbioinformation.net

Hypothetical Docking Interaction Profile of this compound

Amino Acid Residue (in Target Active Site)Potential Interaction TypeInteracting Group on this compound
Arginine (Arg) or Lysine (B10760008) (Lys)Hydrogen Bond / Ionic InteractionCarboxylate (-COOH)
Serine (Ser) or Threonine (Thr)Hydrogen BondCarbonyl Oxygen (C=O)
Leucine (Leu) or Valine (Val)Hydrophobic InteractionAlkyl chain (-CH2-CH2-CH3)
Phenylalanine (Phe) or Tryptophan (Trp)Hydrophobic InteractionAlkene moiety (-CH=CH-)

Conformational Analysis and Stereo-specificity Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is essential as different conformers can have varying energies and biological activities.

Research Findings: The presence of sp³-hybridized carbon atoms in the alkyl chain of this compound allows for considerable rotational freedom. Computational studies on related unsaturated acids and esters indicate that the energy barrier for rotation around the C-C single bonds is relatively low, implying significant conformational flexibility. vulcanchem.com This flexibility can influence how the molecule fits into a receptor's binding site or its reactivity in chemical synthesis.

Key Conformational Features of this compound

Structural FeatureConformational ConsiderationPredicted Impact
C2-C3 BondRotation can orient the carboxylic acid group relative to the alkyl chain.Affects accessibility for H-bonding and interactions at a binding site.
C5-C6 BondRotation of the terminal ethyl group.Contributes to the overall flexibility and hydrophobic interactions.
C4=C5 Double BondFixed (E/trans or Z/cis) geometry. The (E)-isomer is more common. nih.govDefines the rigid backbone of the molecule, influencing its overall shape.
Overall MoleculeMultiple low-energy conformers are likely to exist in equilibrium. The molecule is not static; its dynamic nature may be key to its biological function.

Future Directions and Emerging Research Avenues for Hept 4 Enoic Acid

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient, stereoselective, and environmentally benign synthetic methods is crucial for unlocking the full potential of hept-4-enoic acid and its derivatives. Research is moving beyond traditional multi-step processes toward greener and more catalyst-driven approaches.

A significant area of development is the use of olefination reactions to construct the carbon backbone. For instance, a greener adaptation of the Wittig reaction has been explored for producing alkenoic acids, such as 4-methyl-hept-4-enoic acid, from levulinic acid, a biomass-derived platform chemical. aidic.it This process utilizes less toxic solvents like isopropanol (B130326) and milder bases, such as sodium bicarbonate (NaHCO₃), representing a move towards more sustainable chemical production. aidic.it

Emerging catalytic systems are also a major focus. The development of heterogeneous catalysts, such as those based on chiral Cinchona alkaloids immobilized on bridged silsesquioxanes, offers a pathway to reusable systems for enantioselective reactions. rsc.org Additionally, "click chemistry" reactions, like the thiol-ene process, provide efficient and high-yield routes for modifying unsaturated fatty acids under mild conditions. nih.gov

Synthetic StrategyDescriptionKey Features & DerivativesReference
Greener Wittig ReactionOlefination of levulinic acid to produce alkenoic acids.Uses isopropanol as solvent and milder bases (NaHCO₃, Na₂CO₃). Produces 4-methyl-hept-4-enoic acid. aidic.it
Julia-Kocienski OlefinationA stereoselective method for forming the (E)-double bond.Key step in synthesizing (S,E)-3-hydroxy-7-mercaptothis compound, a building block for HDAC inhibitors like largazole (B1674506). researchgate.netlookchem.com
Thiol-ene ProcessA "click chemistry" approach for the addition of thiol groups across a double bond.Used for synthesizing derivatives like (S)-2-tertbutoxycarbonylamino-hept-6-enoic acid with high yields and regioselectivity. nih.gov
Heterogeneous CatalysisUse of immobilized chiral catalysts for enantioselective synthesis.Chiral Cinchona alkaloid-based silsesquioxanes used for asymmetric reactions, offering reusability. rsc.org
Table 1: Overview of Novel Synthetic and Catalytic Approaches.

Deeper Elucidation of Biological and Mechanistic Pathways

While this compound is recognized as a medium-chain fatty acid involved in general fatty acid metabolism and as an energy source hmdb.ca, future research aims to uncover more specific and nuanced biological roles. Unsaturated fatty acids are known to influence the fluidity of cell membranes and can act as precursors for potent signaling molecules like eicosanoids, which are key mediators of inflammation and immune responses. ontosight.ai

A significant research frontier is the investigation of this compound derivatives as modulators of specific cellular pathways. For example, a derivative known as AH23848 has been identified as a blocker of the prostaglandin (B15479496) E₂ (PGE₂) subtype 4 (EP₄) receptor. Studies in airway epithelial cells suggest that oxidative stress can lead to the production of PGE₂, which then stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) through the EP₄ receptor; a pathway that is abolished by AH23848. This highlights a potential therapeutic angle for inflammatory airway diseases.

Furthermore, the (S,E)-3-hydroxy-7-mercaptothis compound moiety is a critical pharmacophore for a class of potent histone deacetylase (HDAC) inhibitors. google.com HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy for cancer therapy. google.com

In the field of insect control, derivatives such as 7-biphenyl-4-yl-hept-4-enoic acid have been synthesized as mimics of the mosquito Trypsin Modulating Oostatic Factor (TMOF). bibliotekanauki.plresearchgate.net These mimics can inhibit the biosynthesis of the digestive enzyme trypsin in mosquito larvae, presenting a potential avenue for novel insecticide development. bibliotekanauki.pl

Biological Target/PathwayMechanism/Role of this compound or DerivativePotential ApplicationReference
EP₄ ReceptorA derivative (AH23848) acts as an antagonist, blocking PGE₂-mediated signaling.Treatment of inflammatory airway diseases like cystic fibrosis.
Histone Deacetylases (HDACs)The (S,E)-3-hydroxy-7-mercaptothis compound moiety is an essential component of potent HDAC inhibitors.Cancer therapeutics. google.com
Trypsin Biosynthesis (Mosquito)Aromatic derivatives mimic the natural hormone TMOF, inhibiting a key digestive enzyme in larvae.Development of novel bio-rational insecticides. bibliotekanauki.plresearchgate.net
General Fatty Acid MetabolismServes as an energy source and a component of metabolic pathways.Biomarker research and nutritional science. hmdb.ca
Table 2: Key Biological and Mechanistic Pathways for this compound.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research into this compound and its derivatives. These in silico methods allow for the rational design of new molecules and the prediction of their biological activities before undertaking costly and time-consuming laboratory synthesis.

One prominent application is in drug discovery. For instance, computer modeling was used to design aromatic derivatives of enoic acids to mimic the three-dimensional structure of the TMOF hormone, leading to the successful synthesis of potent mosquito larvicides. bibliotekanauki.pl Similarly, computational studies are being used to screen and design novel enzyme inhibitors. mdpi.com Techniques such as molecular docking, which predicts the binding affinity and orientation of a ligand to a protein target, combined with calculations of molecular properties like HOMO-LUMO energy gaps, can rank potential drug candidates. mdpi.com This approach has been applied to derivatives of enoic acids as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com

More advanced computational models are used to elucidate complex biological mechanisms. Quantum mechanics (QM) based methods, such as Density Functional Theory (DFT), have been employed to study the tautomeric forms of diketo acid derivatives, including 2,4-dioxohept-5-enoic acid, to understand how they chelate metal ions in the active sites of enzymes like HIV-1 RNase H and integrase. rsc.org This level of detail is critical for understanding the dual-inhibition mechanism of these compounds. rsc.org

Computational MethodApplication for this compound & DerivativesResearch GoalReference
3D Conformational ModelingDesign of aromatic derivatives of enoic acid as mimics of the TMOF hormone.Develop new insecticides with high biological activity. bibliotekanauki.pl
Molecular Docking & Reactivity PredictionScreening of enoic acid derivatives against enzyme targets (e.g., SARS-CoV-2 protease).Predict inhibitory activity and guide synthesis of new drug candidates. mdpi.com
Quantum Mechanics (QM/DFT)Studying the tautomerism and metal chelation of 2,4-dioxohept-5-enoic acid.Elucidate the binding mechanism of dual HIV-1 inhibitors. rsc.org
Predictive Machine-LearningGeneral use of structured datasets to build predictive models for biological activity.Accelerate drug discovery and systems biology research. drugbank.com
Table 3: Computational and Predictive Chemistry in this compound Research.

Expansion into New Material Science Applications

The unique chemical structure of this compound—featuring both a carboxylic acid head and a reactive double bond within its alkyl chain—makes it a promising candidate for applications in material science. While this area is still emerging, several potential avenues are being explored.

One of the more established potential applications is its use as a surfactant or a fluid processing agent. hmdb.ca The amphiphilic nature of the molecule, with its hydrophilic carboxyl group and hydrophobic carbon tail, is characteristic of surfactants, which are essential components in a vast range of industrial products and processes, including detergents, emulsifiers, and coatings.

Furthermore, this compound is being considered as a building block or monomer for polymer synthesis. bldpharm.com The presence of the alkene functionality allows it to participate in polymerization reactions, potentially leading to the creation of new polymers with tailored properties. The carboxylic acid group offers a handle for further modification, such as forming polyester (B1180765) or polyamide materials. Its derivatives are noted for having chemical properties that could be suitable for applications in polymer chemistry. The development of functional polymers from renewable or bio-based feedstocks is a significant goal in modern material science, and fatty-acid-based monomers like this compound fit well within this paradigm.

Table of Mentioned Compounds

Compound Name
(4Z)-7-[(rel-1S,2S,5R)-5-((1,1'-biphenyl-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl]-4-heptenoic acid (AH23848)
(S,E)-3-Hydroxy-7-mercaptothis compound
(S,E)-3-Hydroxy-7-(tritylthio)this compound
(S)-2-tertbutoxycarbonylamino-hept-6-enoic acid
2,4-dioxohept-5-enoic acid
4-hydroxy-7-oxohept-5-enoic acid lactone (HOHA lactone)
4-methyl-hept-4-enoic acid
7-biphenyl-4-yl-hept-4-enoic acid
This compound
Largazole
Levulinic acid
Prostaglandin E₂ (PGE₂)
Sodium bicarbonate

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound datasets?

  • Methodological Answer : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI assignment. Use standardized metadata (e.g., MIACE guidelines) and open-source formats (e.g., JCAMP-DX for spectra). Reference datasets in manuscripts using hyperlinks .

Contradiction & Reproducibility

Q. How to troubleshoot irreproducible results in this compound’s photostability assays?

  • Methodological Answer : Control light exposure intensity (use radiometers) and wavelength (monochromatic vs. broad-spectrum). Test under inert atmospheres (N₂/Ar) to exclude oxidative degradation. Replicate in independent labs with blinded sample analysis .

Q. What peer-review frameworks assess methodological rigor in this compound research?

  • Methodological Answer : Adhere to checklists like ARRIVE (for biological studies) or CHEMRAR (for chemical reproducibility). Disclose raw data, software versions (e.g., Gaussian 16 vs. 09), and parameter settings in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.